

# Introduction: The Quinoxaline-5-Carboxylic Acid Scaffold

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## Compound of Interest

Compound Name: *3-methylquinoxaline-5-carboxylic Acid*

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Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound whose structure is a bioisostere of quinoline and naphthalene.[7] This core is relatively rare in nature but is readily accessible through synthetic chemistry.[7][8] The incorporation of a carboxylic acid group at the C-5 position introduces a key functional handle for molecular elaboration, significantly enhancing the scaffold's utility. Quinoxaline-5-carboxylic acid and its derivatives are recognized for their diverse pharmacological effects, which stem from the ability of the planar aromatic system to intercalate with biological macromolecules and the nitrogen atoms to participate in hydrogen bonding.[1] This has led to their investigation in a wide array of therapeutic areas, from infectious diseases to oncology.[9][10]

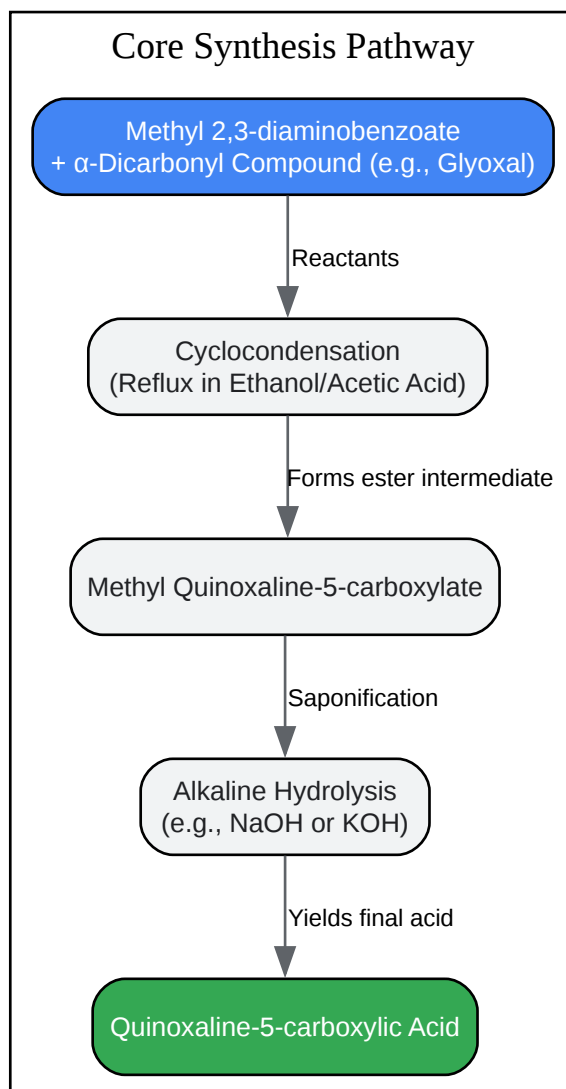
## Synthetic Methodologies

The synthesis of the quinoxaline core is well-established, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12] For quinoxaline-5-carboxylic acids, the strategy is adapted by using a substituted o-phenylenediamine bearing the required carboxyl group.

## Core Synthesis of Quinoxaline-5-Carboxylic Acid Derivatives

The primary route to quinoxaline-5-carboxylic acid involves the cyclocondensation reaction between a 2,3-diaminobenzoic acid derivative and an  $\alpha$ -dicarbonyl compound. A common

starting material is methyl 2,3-diaminobenzoate, which upon reaction and subsequent hydrolysis, yields the target carboxylic acid.[13]



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Caption: Core synthesis workflow for Quinoxaline-5-carboxylic Acid.

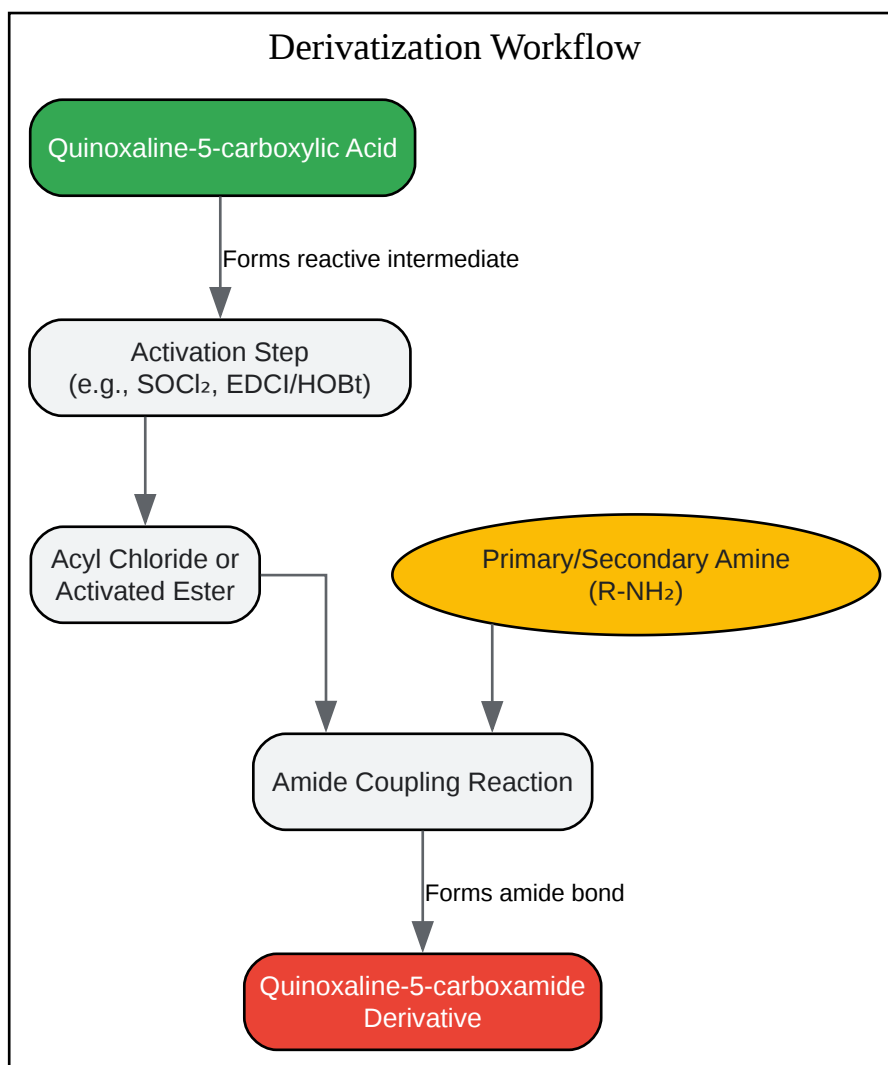
## Experimental Protocol: Synthesis of 2-Methylquinoxaline-5-carboxylic acid

- Cyclocondensation: To a solution of methyl 2,3-diaminobenzoate (1.0 eq) in ethanol, add methylglyoxal (1.1 eq) and a catalytic amount of acetic acid.

- **Reflux:** Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Isolation of Ester:** Upon completion, cool the reaction mixture to room temperature. The product, methyl 2-methylquinoxaline-5-carboxylate, may precipitate. If not, reduce the solvent volume under reduced pressure and purify the residue using column chromatography (silica gel, ethyl acetate/hexane gradient).
- **Hydrolysis:** Dissolve the isolated ester in a mixture of methanol and 2M aqueous sodium hydroxide solution.
- **Stirring:** Stir the mixture at room temperature for 12-24 hours until the ester is fully consumed (monitored by TLC).
- **Acidification:** Remove the methanol under reduced pressure and acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.
- **Product Isolation:** The resulting precipitate, 2-methylquinoxaline-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

## Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position is a prime site for modification to generate libraries of bioactive compounds. The most common derivatization is the formation of amides, which has proven highly effective for enhancing biological activity.<sup>[6][13]</sup>



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Caption: General workflow for synthesizing Quinoxaline-5-carboxamides.

## Experimental Protocol: Synthesis of N-Aryl-quinoxaline-5-carboxamide[13]

- Activation: Suspend quinoxaline-5-carboxylic acid (1.0 eq) in thionyl chloride and reflux for 2-3 hours to form the acyl chloride. Remove excess thionyl chloride under reduced pressure.
- Coupling: Dissolve the resulting crude acyl chloride in a dry, inert solvent like dichloromethane (DCM).

- **Amine Addition:** Add a solution of the desired substituted aniline (1.1 eq) and a base such as triethylamine (2.0 eq) in DCM dropwise at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 8-12 hours.
- **Work-up:** Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the final quinoxaline-5-carboxamide.

## Spectroscopic Characterization

The structural elucidation of quinoxaline-5-carboxylic acid derivatives relies on standard spectroscopic techniques.

Technique	Key Spectroscopic Features	Reference
<sup>1</sup> H NMR	Aromatic protons on the quinoxaline core typically appear in the $\delta$ 7.5-9.0 ppm range. The carboxylic acid proton is a broad singlet, often $> \delta$ 10.0 ppm. Amide N-H protons also appear as broad singlets.[13][14]	[13][14]
<sup>13</sup> C NMR	Carbonyl carbon of the carboxylic acid or amide appears downfield ( $> 160$ ppm). Aromatic carbons resonate in the $\delta$ 120-150 ppm range.[13]	[13]
FT-IR	A broad O-H stretch for the carboxylic acid is observed around 2500-3300 cm <sup>-1</sup> . The C=O stretch for the acid is at $\sim 1700$ cm <sup>-1</sup> , while for amides it's at $\sim 1650$ -1680 cm <sup>-1</sup> . [6]	[6]
Mass Spec	Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight, typically observing the [M+H] <sup>+</sup> or [M] <sup>+</sup> ion.[13]	[13]

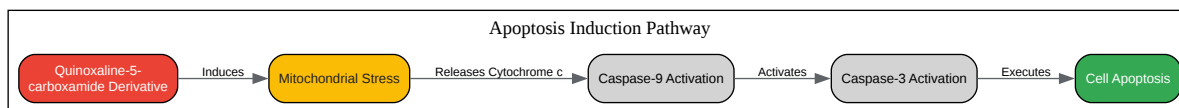
## Biological Activities and Therapeutic Potential

Quinoxaline-5-carboxylic acid and its derivatives exhibit a remarkable range of pharmacological activities, making them a focal point of drug discovery research.[5][10][15]

## Anticancer Activity

Quinoxaline derivatives are potent anticancer agents, with activities reported against a variety of human cancer cell lines, including colon, breast, and non-small-cell lung cancer.[4][6][16]

- Mechanism of Action: A primary mechanism is the induction of apoptosis.[6] Certain derivatives have been shown to trigger mitochondrial- and caspase-3-dependent apoptotic pathways in cancer cells.[16] Other quinoxalines function as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor growth and angiogenesis.[6]
- Structure-Activity Relationship (SAR):
  - Substitution on the quinoxaline skeleton is critical. For instance, introducing bromo groups can provide better inhibition against lung cancer cells compared to nitro groups.[16]
  - The derivatization of the C-5 carboxylic acid into specific amides can significantly enhance potency. Amides derived from anilines with electron-donating groups have shown moderate to high activity.[6]



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Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.[16]

## Antimicrobial Activity

Derivatives of quinoxaline-5-carboxylic acid have demonstrated significant antibacterial and antifungal properties.[13][17]

- Antibacterial Spectrum: Activity has been confirmed against both Gram-positive (e.g., *Staphylococcus aureus*, *Streptococcus pyogenes*) and Gram-negative (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) bacteria.[13][18]

- **Structure-Activity Relationship (SAR):** Quinoxaline-5-carboxamides incorporating fluoro-substituted phenyl groups or morpholine moieties have been shown to exhibit excellent antibacterial activity.[13] This suggests that lipophilicity and the potential for specific hydrogen bonding interactions are key determinants of potency.

## Antiviral Activity

The quinoxaline scaffold is present in molecules with potent antiviral activity against a range of viruses.[7][19]

- **Spectrum of Activity:** Derivatives have shown promise against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and human cytomegalovirus (HCMV).[5][19] Some compounds act as potent inhibitors of HIV-1 reverse transcriptase.[19]
- **SAR Insights:** The antiviral activity is highly dependent on the substitution pattern. For example, in anti-HCMV compounds, a dimethylquinoxaliny methylene nucleus and a lipophilic ester function were identified as important structural features for activity.[19]

## Other Pharmacological Activities

The therapeutic potential of this scaffold extends further:

- **Anti-inflammatory and Analgesic:** Certain aminoalcohol-based quinoxalines have demonstrated potent anti-inflammatory effects by reducing leukocyte migration and levels of pro-inflammatory cytokines, as well as showing peripheral analgesic activity.[20]
- **Neuroprotective:** A series of 7-heterocycle-substituted quinoxaline carboxylic acids were found to have significant neuroprotective efficacy, indicating potential for treating neurodegenerative disorders.[8]

## Applications in Materials Science

Beyond medicine, the unique electronic properties of the quinoxaline ring have led to its use in advanced materials.[3]

- **Organic Electronics:** Quinoxaline derivatives are used as electron-transport materials in organic light-emitting diodes (OLEDs), organic semiconductors, and as sensitizers in dye-



sensitized solar cells.[2][5][21] The electron-deficient nature of the pyrazine ring facilitates electron transport and injection.[22]

- **Energy Storage:** Recently, quinoxaline-carboxylic acid derivatives have been explored as promising charge-storing materials (anolytes) in aqueous organic redox flow batteries (RFBs).[23] Studies have shown that modifying the substitution pattern can dramatically improve chemical stability and reduce capacity fade, with quinoxaline-2-carboxylic acid showing superior performance.[23]

## Future Perspectives and Conclusion

Quinoxaline-5-carboxylic acid is a scaffold of profound importance, bridging the worlds of medicinal chemistry and materials science. Its synthetic accessibility and the ease of derivatization provide a robust platform for generating molecular diversity. In drug discovery, future efforts should focus on leveraging SAR insights to design next-generation anticancer, antibacterial, and antiviral agents with improved potency and selectivity. The exploration of this core in treating neurodegenerative and inflammatory diseases also holds considerable promise. In materials science, the rational design of new quinoxaline-based molecules could lead to more efficient and stable organic electronic devices and energy storage systems. The continued interdisciplinary investigation of quinoxaline-5-carboxylic acids and their derivatives will undoubtedly unlock new therapeutic solutions and technological innovations.

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